2-Benzenesulphonyl-acetamidine

Übersicht

Beschreibung

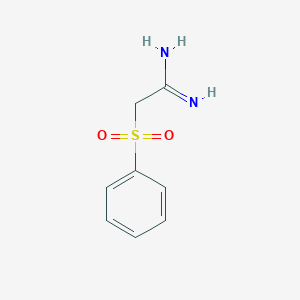

2-Benzenesulphonyl-acetamidine is an organic compound with the molecular formula C8H10N2O2S It is characterized by the presence of a benzenesulfonyl group attached to an acetamidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulphonyl-acetamidine typically involves the reaction of benzenesulfonyl chloride with acetamidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{C}(=NH)\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{C}(=NH)\text{NH}_2 + \text{HCl} ]

The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzenesulphonyl-acetamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The acetamidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzenesulfonic acid derivatives.

Reduction: Benzenesulfide or benzenethiol derivatives.

Substitution: Various substituted acetamidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily recognized for its potential in drug development. Research indicates that derivatives of 2-benzenesulphonyl-acetamidine exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that related sulfonamide compounds possess significant antibacterial properties. For instance, derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating promising results against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : A series of N-(benzene sulfonyl) acetamide derivatives have been designed as multitarget inhibitors for COX-2 and 5-LOX enzymes, which are critical in inflammatory pathways. Compounds such as 9a and 9b showed low IC50 values (0.011 μM and 0.023 μM respectively), indicating strong inhibitory potential .

- Analgesic Properties : The pharmacokinetic studies on these derivatives revealed high bioavailability and efficacy in pain models, suggesting their potential use in analgesic therapies .

Biological Research

The biological implications of this compound extend into several areas:

- Antioxidant Activity : Research has demonstrated that sulfonamide derivatives can act as radical scavengers, contributing to their antioxidant properties. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

- Cancer Research : The compound's ability to induce apoptosis in cancer cell lines has been documented. For example, specific derivatives have shown significant cytotoxicity against MDA-MB-231 breast cancer cells, highlighting their potential as anticancer agents .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of related compounds have revealed their potential to modulate key biological pathways. For instance, certain derivatives were found to inhibit carbonic anhydrase IX selectively, which is relevant for cancer therapy .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in chemical synthesis:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its sulfonamide group allows for diverse chemical modifications, enhancing its utility in various synthetic pathways .

- Development of New Materials : The unique properties of this compound facilitate its application in creating new materials with tailored characteristics, such as polymers with specific functionalities .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized acetamidosulfonamide derivatives against Staphylococcus aureus and E. coli, revealing effective inhibition at concentrations lower than standard antibiotics .

- Enzyme Inhibition : Research on thiazolone–benzenesulfonamides indicated strong inhibitory effects on carbonic anhydrase IX (IC50 = 10.93–25.06 nM), showcasing their potential use in cancer treatment by targeting metabolic pathways essential for tumor growth .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of acetamidosulfonamide derivatives highlighted how structural modifications influence biological activity, providing insights for future drug design strategies .

Wirkmechanismus

The mechanism of action of 2-Benzenesulphonyl-acetamidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetamidine moiety can interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to modulate biological activities makes it a promising candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonamide: Similar structure but lacks the acetamidine moiety.

Acetamidine: Lacks the benzenesulfonyl group.

Sulfanilamide: Contains a sulfonamide group but with a different substitution pattern.

Uniqueness

2-Benzenesulphonyl-acetamidine is unique due to the presence of both the benzenesulfonyl and acetamidine groups, which confer distinct chemical and biological properties

Biologische Aktivität

2-Benzenesulphonyl-acetamidine (CAS No. 144757-42-6) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a benzenesulfonyl group and an acetamidine moiety, which together contribute to its unique biological properties. The synthesis typically involves the reaction between benzenesulfonyl chloride and acetamidine in the presence of a base like sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

This reaction is conducted in organic solvents such as dichloromethane or toluene, under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. For instance, it has been noted for its inhibitory effects on carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes.

- Nucleic Acid Interaction : The acetamidine moiety may interact with nucleic acids, influencing gene expression and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, studies have shown that related compounds in the benzenesulfonamide class demonstrate effectiveness against various bacterial strains:

- Inhibition Rates : Compounds similar to this compound have shown inhibition rates against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, achieving up to 80% inhibition compared to positive controls .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231:

- Apoptosis Induction : A significant increase in annexin V-FITC positive cells was observed, indicating enhanced apoptotic activity . The mechanism appears to involve the modulation of pathways associated with cell survival and proliferation.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant activity. In tests involving maximal electroshock seizure (MES) models in mice, certain derivatives showed promising protective indices compared to standard anticonvulsants like phenytoin .

Research Findings and Case Studies

A summary of significant findings from recent studies on this compound is presented below:

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as benzenesulfonamide and acetamidine, this compound demonstrates unique biological profiles due to the combination of both sulfonyl and acetamidine functionalities. This duality enhances its potential as a versatile therapeutic agent.

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBWVOQBYPLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507880 | |

| Record name | (Benzenesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144757-42-6 | |

| Record name | (Benzenesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.